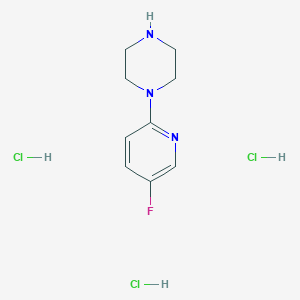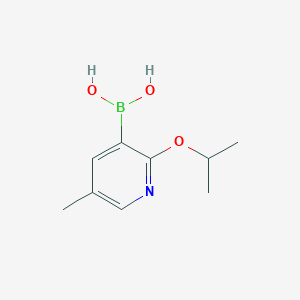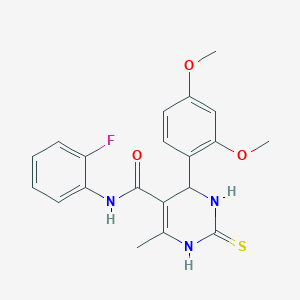
N-(2-(3-fluorophenyl)-2-methoxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds, such as 3-bromo-N-(3-fluorophenyl)benzenesulfonamide, are synthesized through an amidation reaction .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques like X-ray diffraction (XRD) and spectroscopic methods . Density functional theory (DFT) is often used to calculate the molecular structure and analyze the electrostatic potential and the frontier molecular orbital of the molecule .Chemical Reactions Analysis
The reactivity of similar compounds towards other chemical entities, including metal ions and nucleophiles, has been studied extensively.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are influenced by its molecular structure. The occurrence of concomitant polymorphism due to structural disorder illustrates how slight variations in molecular conformation can lead to significant differences in physical properties, such as solubility and stability.Applications De Recherche Scientifique
Carbonic Anhydrase Inhibitory Activities
Sulfonamide derivatives have been extensively studied for their inhibitory effects on carbonic anhydrase isoenzymes, which are critical for various physiological functions. Studies have synthesized and investigated polymethoxylated-pyrazoline benzene sulfonamides, revealing significant inhibitory activities against carbonic anhydrase I and II isoenzymes. These compounds, including those similar to the query compound, have shown potential as lead molecules for further exploration due to their superior inhibitory activities compared to reference compounds like acetazolamide (Kucukoglu et al., 2016).
Antiproliferative Activities
Pyrazole-sulfonamide derivatives have been designed and synthesized to evaluate their in vitro antiproliferative activities against various cancer cell lines. These compounds demonstrated selective efficacy against specific cancer cells, suggesting their potential as broad-spectrum antitumor agents. The antiproliferative activities of these derivatives underscore their promise in cancer therapy research (Mert et al., 2014).
Antimicrobial and Antitubercular Activities
Research into benzene sulfonamide pyrazole oxadiazole derivatives has highlighted their antimicrobial and antitubercular potential. These compounds have been evaluated against various bacterial strains and Mycobacterium tuberculosis, with some demonstrating good antibacterial activity and promising antitubercular effects. This suggests the potential application of sulfonamide derivatives in combating bacterial infections and tuberculosis (Shingare et al., 2022).
Medicinal Chemistry and Drug Design
The structural modification and synthesis of sulfonamide derivatives, including the attachment of various pharmacophores, have been explored for their biological activities. These studies involve the synthesis of heterocyclic sulfonamides and sulfonyl fluorides, showcasing the versatility of sulfonamide derivatives in medicinal chemistry for designing compounds with potential therapeutic applications (Tucker et al., 2015).
Environmental Biodegradation
Sulfonamide antibiotics, due to their persistence in the environment, pose risks related to antibiotic resistance. Research into microbial strategies for the degradation of sulfonamides, including sulfamethoxazole, has identified pathways initiated by ipso-hydroxylation followed by fragmentation. This novel microbial strategy for eliminating sulfonamide antibiotics highlights the environmental aspect of sulfonamide research, focusing on reducing antibiotic resistance propagation (Ricken et al., 2013).
Safety and Hazards
Propriétés
IUPAC Name |
N-[2-(3-fluorophenyl)-2-methoxyethyl]-1-methylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN3O3S/c1-17-9-12(7-15-17)21(18,19)16-8-13(20-2)10-4-3-5-11(14)6-10/h3-7,9,13,16H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRILKGRALNTHCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NCC(C2=CC(=CC=C2)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2,3-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,2-diphenylacetamide](/img/structure/B2601392.png)
![N-(6-acetamidobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2601393.png)
![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide](/img/structure/B2601394.png)

![2-methoxy-5-methyl-N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2601400.png)

![2-(3,4-dimethylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2601403.png)
![N-(2,4-difluorophenyl)-2-[3,3-dimethyl-5-(pyrrolidin-1-ylsulfonyl)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B2601404.png)
![5-{[(3,4-Dimethylphenyl)sulfonyl]methyl}furan-2-carboxylic acid](/img/structure/B2601405.png)
![2-Hydroxy-6-[1-(4-methoxyphenoxy)ethyl]nicotinonitrile](/img/structure/B2601406.png)
![2-[6-[(4-chlorobenzyl)thio]-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide](/img/structure/B2601407.png)


